- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Cas no 91652-78-7 (Senkyunolide C)

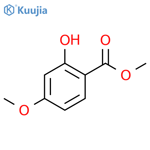

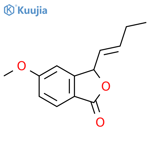

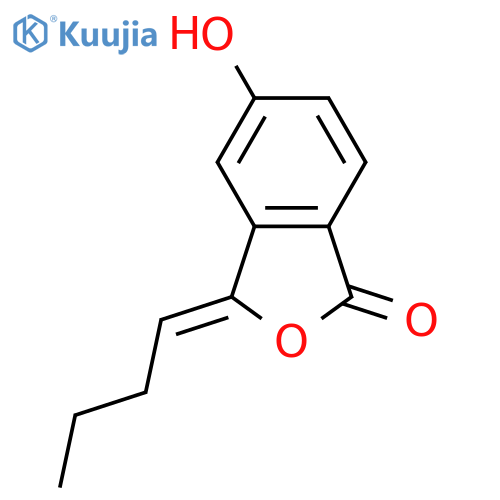

Senkyunolide C structure

Produktname:Senkyunolide C

Senkyunolide C Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Senkyunolide C

- 5-hydroxy-3-butylidenephthalide

- senkyunolide-C

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone

- [ "" ]

- (3Z)-3-Butylidene-5-hydroxy-1(3H)-isobenzofuranone (ACI)

- 1(3H)-Isobenzofuranone, 3-butylidene-5-hydroxy-, (Z)- (ZCI)

- SCHEMBL2639883

- CS-0016689

- Sekyuolide C

- 1(3H)-isobenzofuranone, 3-butylidene-5-hydroxy-, (3Z)-

- 91652-78-7

- (Z)-5-Hydroxy-3-butylidene-phthalide

- AKOS032949102

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1(3H)-one

- (3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one

- SenkyunolideC

- InChI=1/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4

- HY-N1285

- DA-67541

- 3-[(Z)-Butylidene]-5-hydroxyisobenzofuran-1(3H)-one

- CHEBI:228936

- (3Z)-3-butylidene-5-hydroxy-2-benzouran-1-one

-

- Inchi: 1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-

- InChI-Schlüssel: NRENRLOUWSVYIA-WCIBSUBMSA-N

- Lächelt: C(=C1/OC(=O)C2C=CC(=CC/1=2)O)/CCC

Berechnete Eigenschaften

- Genaue Masse: 204.07900

- Monoisotopenmasse: 204.078644241g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 2

- Komplexität: 283

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 1

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.8

- Topologische Polaroberfläche: 46.5Ų

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.319±0.06 g/cm3 (20 ºC 760 Torr),

- Siedepunkt: 387.1±42.0 °C at 760 mmHg

- Flammpunkt: 171.7±20.7 °C

- Löslichkeit: Almost insoluble (0.098 g/l) (25 º C),

- PSA: 46.53000

- LogP: 2.70360

- Dampfdruck: 0.0±0.9 mmHg at 25°C

Senkyunolide C Sicherheitsinformationen

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃

Senkyunolide C Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5812-1 mL * 10 mM (in DMSO) |

Senkyunolide C |

91652-78-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086541-5mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥2214.00 | 2024-04-25 | |

| TargetMol Chemicals | TN5812-1 ml * 10 mm |

Senkyunolide C |

91652-78-7 | 1 ml * 10 mm |

¥ 3330 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18170-5 mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥4000.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN5812-5mg |

Senkyunolide C |

91652-78-7 | 5mg |

¥ 3230 | 2024-07-19 | ||

| TargetMol Chemicals | TN5812-5 mg |

Senkyunolide C |

91652-78-7 | 98% | 5mg |

¥ 3,230 | 2023-07-10 | |

| A2B Chem LLC | AH97262-5mg |

Senkyunolide C |

91652-78-7 | 94.0% | 5mg |

$577.00 | 2024-07-18 |

Senkyunolide C Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 -

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

Referenz

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Method for producing 3-(lower alkylidene)phthalide derivative by rearrangement of 1-(1-lower alkenyl)phthalide derivative, Japan, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Silver Solvents: Dimethylformamide

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.2 Solvents: Water

Referenz

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 Solvents: Water

1.2 Solvents: Water

Referenz

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

2.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

2.2 Reagents: Sulfuric acid

3.1 Catalysts: Silver nitrate Solvents: Acetone

4.1 Reagents: Boron tribromide Solvents: Dichloromethane

4.2 Solvents: Water

Referenz

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- A convenient approach for synthesis of (Z)-3-butylidenephthalide derivatives, Synthetic Communications, 1997, 27(10), 1783-1791

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

2.1 Reagents: Boron tribromide Solvents: Dichloromethane

Referenz

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

1.2 Reagents: Sulfuric acid

2.1 Catalysts: Silver nitrate Solvents: Acetone

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

3.2 Solvents: Water

Referenz

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

Referenz

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Catalysts: Aluminum chloride Solvents: Acetonitrile ; 10 h, 60 °C

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -30 °C → rt; overnight, rt

Referenz

- Stereoselective synthesis of (Z)-3-ylidenephthalides via AlCl3-mediated cyclization with 2-acylbenzoic acids, Tetrahedron Letters, 2020, 61(14),

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

1.2 -

1.3 Reagents: Sodium hydroxide

2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene

3.1 Reagents: Boron tribromide Solvents: Dichloromethane

Referenz

- Efficient synthesis of hydroxyphthalides, Heterocycles, 1994, 39(1), 47-50

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Ethylmagnesium bromide Solvents: Dimethylformamide

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

1.2 Reagents: Zinc chloride Solvents: Dimethylformamide

2.1 Reagents: 1,1-Bis(diphenylphosphino)ferrocene Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide

3.1 Reagents: Lithium hydroxide Solvents: Methanol , Water

3.2 Reagents: Sulfuric acid

4.1 Catalysts: Silver Solvents: Dimethylformamide

5.1 Reagents: Boron tribromide Solvents: Dichloromethane

5.2 Solvents: Water

Referenz

- Regioselective synthesis of natural and unnatural (Z)-3-(1-alkylidene)phthalides and 3-substituted isocoumarins starting from methyl 2-hydroxybenzoates, Tetrahedron, 2000, 56(16), 2533-2545

Senkyunolide C Raw materials

- Methyl 4-methoxysalicylate

- Nonafluoro-1-butanesulfonyl Fluoride

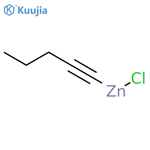

- Zinc, chloro-1-pentynyl-

- 4-Methoxy-N-phenylbenzamide

- (E)-Pent-2-enal

- 1(3H)-Isobenzofuranone, 3-(1-butenyl)-5-methoxy-, (E)-

- 1(3H)-Isobenzofuranone, 3-butylidene-5-methoxy-, (Z)-

- Benzoic acid, 4-methoxy-2-(1-oxopentyl)-

Senkyunolide C Preparation Products

Senkyunolide C Verwandte Literatur

-

Hongling Yan,Yinlin Zhou,Fei Tang,Chengjiu Wang,Jing Wu,Changjiang Hu,Xiaofang Xie,Cheng Peng,Yuzhu Tan Food Funct. 2022 13 1092

91652-78-7 (Senkyunolide C) Verwandte Produkte

- 17369-59-4(3-Propylidenephthalide)

- 72917-31-8(Z-Butylidenephthalide)

- 551-08-6(3-Butylidenephthalide)

- 2171206-72-5((3R)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}butanoic acid)

- 1876900-43-4(2-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-ol)

- 2171211-58-6((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

- 78999-61-8(1-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE)

- 1803746-19-1(4-Cyano-2-ethyl-6-(hydroxymethyl)benzenesulfonyl chloride)

- 1997859-99-0(tert-butyl N-[2-(cyclopropylmethyl)-3-oxopent-4-en-1-yl]carbamate)

- 1807038-61-4(Ethyl 6-cyano-3-mercapto-2-(trifluoromethylthio)phenylacetate)

Empfohlene Lieferanten

Zhangzhou Sinobioway Peptide Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Taian Jiayue Biochemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hebei Ganmiao New material Technology Co., LTD

Gold Mitglied

CN Lieferant

Großmenge

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge